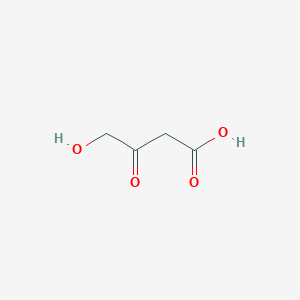![molecular formula C9H16O2 B1652951 Bicyclo[3.3.1]nonane-2,6-diol CAS No. 16473-12-4](/img/structure/B1652951.png)
Bicyclo[3.3.1]nonane-2,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.3.1]nonane-2,6-diol is a natural product found in Endopappus macrocarpus with data available.
科学的研究の応用
Network Analysis and Solid State Structure
Bicyclo[3.3.1]nonane-2,6-diol has been studied for its unique solid state structure. It forms a hydrogen bonded, three-connected, chiral 3D-net with utg-topology, distinct from other tubuland diols and the qtz-net formed by weaker hydrogen bonds in bicyclo[3.3.1]nonane-2,6-dione. This structure is influenced by weaker forces, leading to close packed stacks (Wallentin et al., 2009).
Crystallization and Enantiomer Separation
Different modes of crystallization have been observed in C2-symmetric endo,endo-bicyclo[3.3.1]nonane-2,6-diols across various solvents. This depends on the type of supramolecular synthon used and the degree of enantiomer separation. The discovery of a method to separate enantiomers offers a new approach for obtaining chirally pure bicyclo[3.3.1]nonane compounds (Nguyen et al., 2009).
Synthetic Access to Bicyclo[3.3.1]nonane System
A novel approach to access the bicyclo[3.3.1]nonane system, common in polyisoprenylated phloroglucinol derivatives, has been developed. This involves Lewis acid promoted regioselective ring-opening reactions (Abe & Nakada, 2006).
Large-Scale Synthesis Using Baker's Yeast
An improved synthetic procedure for racemic bicyclo[3.3.1]nonane-2,6-dione was developed using Baker's yeast, enabling the isolation of enantiomerically pure compounds on a large scale (Wallentin et al., 2009).
Determination of Absolute Configuration
The absolute configuration of bicyclo[3.3.1]nonane-2,7-dione enantiomers was determined using circular dichroism spectroscopy and chemical correlation, demonstrating the validity of the octant rule (Butkus et al., 2001).
Development of Antimicrobial Polycations
Bicyclo[3.3.1]nonane (BCN) polycations, synthesized for antimicrobial applications, showed the ability to inhibit and kill bacteria at low concentrations, offering new possibilities in antimicrobial treatments (Geng & Finn, 2017).
特性
CAS番号 |
16473-12-4 |
|---|---|
製品名 |
Bicyclo[3.3.1]nonane-2,6-diol |
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
bicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C9H16O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-11H,1-5H2 |
InChIキー |
ZAFAKOTZLSQTTI-UHFFFAOYSA-N |
SMILES |
C1CC(C2CCC(C1C2)O)O |
正規SMILES |
C1CC(C2CCC(C1C2)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



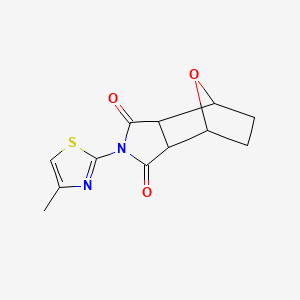

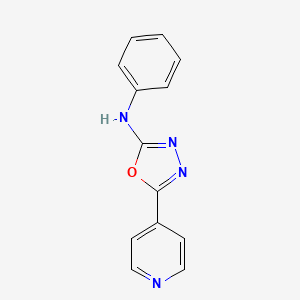
![Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-](/img/structure/B1652873.png)
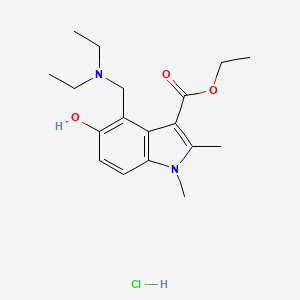
![3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1652876.png)
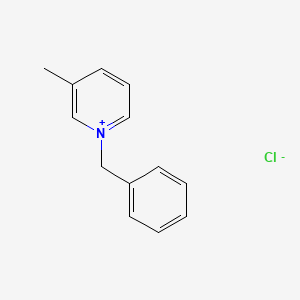
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B1652880.png)
![2-[2-Aminoethoxy(hydroxy)phosphoryl]oxyacetic acid](/img/structure/B1652883.png)
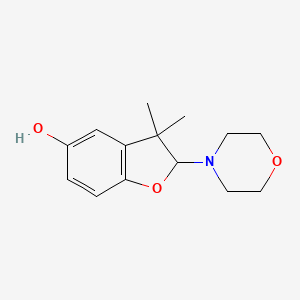
![4-(3-Fluorobenzyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1652887.png)
![1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B1652888.png)
![(5aS,9aS)-1-(2-methoxyethyl)decahydropyrido[3,4-e][1,4]oxazepine](/img/structure/B1652889.png)
